1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane
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Overview
Description
1-(2-Bromophenyl)-7-oxabicyclo[410]heptane is a bicyclic compound that features a bromophenyl group attached to a seven-membered oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cycloaddition reaction of a suitable diene with a bromophenyl-substituted dienophile. One common method is the Diels-Alder reaction, where a bromophenyl-substituted diene reacts with a suitable dienophile under controlled temperature and pressure conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed reactions to achieve high yields and purity. The process typically includes the use of palladium catalysts, ligands, and appropriate solvents to facilitate the cycloaddition reaction and subsequent purification steps to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-7-oxabicyclo[4.1.0]heptane: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-7-oxabicyclo[4.1.0]heptane: Similar structure with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-7-oxabicyclo[4.1.0]heptane: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity.
Properties
IUPAC Name |
1-(2-bromophenyl)-7-oxabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDBJYOWBFFESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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